An In-Depth Technical Guide to 2-(4-Fluorobenzoyl)-3-methylpyridine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(4-Fluorobenzoyl)-3-methylpyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-fluorobenzoyl)-3-methylpyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While specific data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs to predict its chemical and physical properties, outline plausible synthetic routes, and discuss its potential biological activities and applications. This document aims to serve as a valuable resource for researchers investigating novel pyridine derivatives as potential therapeutic agents.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of a benzoyl group and specific substitutions on both the pyridine and phenyl rings can significantly modulate the molecule's steric and electronic properties, leading to a diverse range of biological activities.[3] The presence of a fluorine atom, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4]
This guide focuses on the chemical properties, structure, and potential applications of 2-(4-fluorobenzoyl)-3-methylpyridine, a molecule that combines these key structural features. By examining data from analogous compounds, we can infer the characteristics and potential of this specific derivative.
Chemical Structure and Properties
The core structure of 2-(4-fluorobenzoyl)-3-methylpyridine, with the IUPAC name (4-fluorophenyl)(3-methylpyridin-2-yl)methanone, consists of a 3-methylpyridine ring acylated at the 2-position with a 4-fluorobenzoyl group.
Molecular Structure:
Caption: 2D structure of 2-(4-Fluorobenzoyl)-3-methylpyridine.
Table 1: Predicted Physicochemical Properties
Based on data for analogous compounds such as (3-Fluorophenyl)(2-methylpyridin-4-yl)methanone (CAS 1187167-22-1) and other related structures, the following properties can be estimated for 2-(4-Fluorobenzoyl)-3-methylpyridine.[5]
| Property | Predicted Value | Reference Analog |
| Molecular Formula | C₁₃H₁₀FNO | (3-Fluorophenyl)(2-methylpyridin-4-yl)methanone[5] |
| Molecular Weight | 215.22 g/mol | (3-Fluorophenyl)(2-methylpyridin-4-yl)methanone[5] |
| CAS Number | Not yet assigned | - |
| Appearance | Likely a solid at room temperature | General observation for similar aromatic ketones |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | General observation for similar compounds |
Synthesis and Reaction Mechanisms
Proposed Synthetic Routes
Two primary retrosynthetic approaches are considered most viable:
-
Grignard Reaction: This classic organometallic reaction involves the addition of a pyridyl Grignard reagent to a benzaldehyde derivative.
-
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer a versatile and often higher-yielding alternative.
Caption: Retrosynthetic approaches for 2-(4-Fluorobenzoyl)-3-methylpyridine.
Experimental Protocol: Grignard-based Synthesis (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for this specific target.[1][4]
Step 1: Formation of 3-Methyl-2-pyridylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen.
-
Reagent Addition: To the flask, add magnesium turnings (1.2 eq.) and a crystal of iodine.
-
Initiation: In the dropping funnel, place a solution of 2-bromo-3-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate (as indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Grignard Formation: Once the reaction has started, add the remaining 2-bromo-3-methylpyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
Step 2: Reaction with 4-Fluorobenzaldehyde
-
Aldehyde Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Oxidation: Combine the organic extracts and add an oxidizing agent such as manganese dioxide (MnO₂) to oxidize the intermediate secondary alcohol to the desired ketone. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of closely related compounds.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl group, the three protons of the pyridine ring, and the four protons of the 4-fluorophenyl ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₃ | 2.3 - 2.6 | s | - | Methyl group on the pyridine ring. |
| Py-H5 | 7.2 - 7.4 | t | ~7-8 | Coupling to H4 and H6. |
| Py-H4 | 7.7 - 7.9 | d | ~7-8 | Coupling to H5. |
| Py-H6 | 8.6 - 8.8 | d | ~4-5 | Coupling to H5. |
| Ar-H (ortho to F) | 7.1 - 7.3 | t | ~8-9 | Coupling to adjacent aromatic protons and fluorine. |
| Ar-H (ortho to C=O) | 7.9 - 8.1 | dd | ~8-9, ~5-6 | Coupling to adjacent aromatic protons and fluorine. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ | 18 - 22 | Methyl carbon. |
| Py-C5 | 124 - 126 | Pyridine ring carbon. |
| Py-C3 | 135 - 137 | Pyridine ring carbon bearing the methyl group. |
| Py-C4 | 138 - 140 | Pyridine ring carbon. |
| Py-C6 | 148 - 150 | Pyridine ring carbon adjacent to nitrogen. |
| Py-C2 | 155 - 158 | Pyridine ring carbon attached to the carbonyl group. |
| Ar-C (ortho to F) | 115 - 117 (d, J ≈ 22 Hz) | Aromatic carbon coupled to fluorine. |
| Ar-C (ortho to C=O) | 131 - 133 (d, J ≈ 9 Hz) | Aromatic carbon coupled to fluorine. |
| Ar-C (ipso to C=O) | 133 - 135 | Aromatic carbon attached to the carbonyl group. |
| Ar-C (ipso to F) | 164 - 167 (d, J ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine. |
| C=O | 192 - 195 | Carbonyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | 1660 - 1680 | Strong |
| C-F Stretch | 1220 - 1240 | Strong |
| Aromatic C=C Stretch | 1580 - 1610 | Medium |
| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (215.22). Common fragmentation patterns would involve cleavage of the bond between the carbonyl group and the pyridine ring, and the bond between the carbonyl group and the fluorophenyl ring.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 215 | [M]⁺ |
| 123 | [4-fluorobenzoyl]⁺ |
| 92 | [3-methylpyridin-2-yl]⁺ |
Potential Applications in Drug Discovery
Derivatives of 2-benzoylpyridine have shown a range of biological activities, suggesting that 2-(4-fluorobenzoyl)-3-methylpyridine could be a valuable scaffold for the development of new therapeutic agents.[3][8]
Anticancer Activity
Many pyridine-containing compounds exhibit cytotoxic effects against various cancer cell lines.[9] The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis. The specific substitution pattern of 2-(4-fluorobenzoyl)-3-methylpyridine may confer selectivity towards certain cancer cell types.
Enzyme Inhibition
The benzoylpyridine moiety is present in a number of enzyme inhibitors. For example, related structures have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[9] The 4-fluorobenzoyl group can potentially form favorable interactions within the active site of target enzymes.
Receptor Modulation
Pyridine derivatives are also known to interact with various G-protein coupled receptors (GPCRs) and ion channels. The specific stereoelectronic profile of 2-(4-fluorobenzoyl)-3-methylpyridine could lead to affinity for specific receptor subtypes, making it a candidate for development as a receptor agonist or antagonist.
Conclusion
While a dedicated body of literature for 2-(4-fluorobenzoyl)-3-methylpyridine is yet to be established, this in-depth technical guide provides a robust framework for its synthesis, characterization, and potential applications based on the known chemistry of its analogs. The predicted chemical and spectroscopic properties offer a solid foundation for its identification and analysis. The proposed synthetic routes are based on reliable and well-established organic reactions. Furthermore, the documented biological activities of related compounds highlight the potential of 2-(4-fluorobenzoyl)-3-methylpyridine as a promising scaffold in medicinal chemistry. This guide serves as a starting point for researchers to explore the full potential of this intriguing molecule.
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[Ag(L)NO3] Complexes with 2-Benzoylpyridine-Derived Hydrazones: Cytotoxic Activity and Interaction with Biomolecules. (2018). ResearchGate. [Link]
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